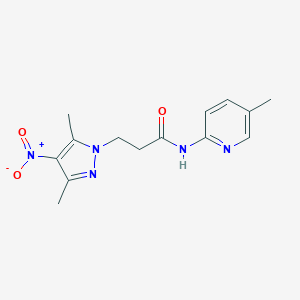
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolylpropanamide derivative that exhibits unique properties, making it an attractive candidate for further studies.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. However, one of the main limitations of this compound is its relatively complex synthesis method, which makes it difficult to obtain in large quantities.
Orientations Futures
There are various future directions for the study of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide. One of the main areas of research is in the development of enzyme inhibitors for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-bromo-5-methylpyridine to form 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide. This intermediate is then reduced using sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C14H17N5O3 |
|---|---|
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-12(15-8-9)16-13(20)6-7-18-11(3)14(19(21)22)10(2)17-18/h4-5,8H,6-7H2,1-3H3,(H,15,16,20) |
Clé InChI |
ZIPQXIJVNIVPJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
